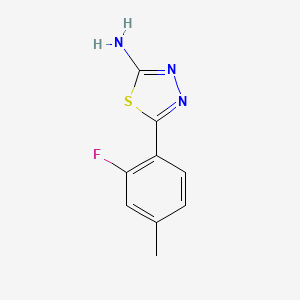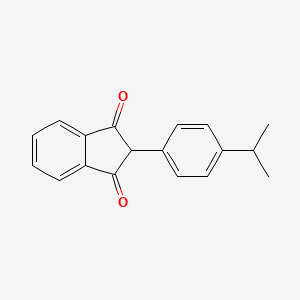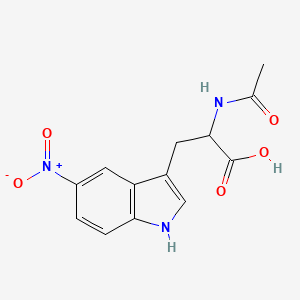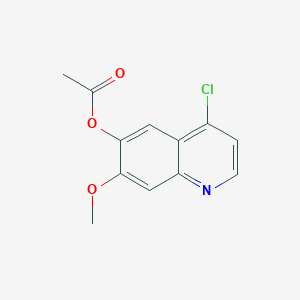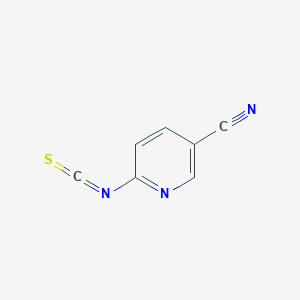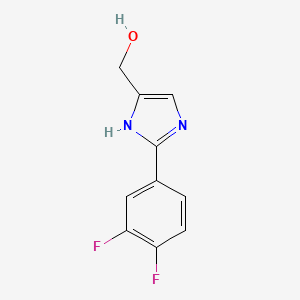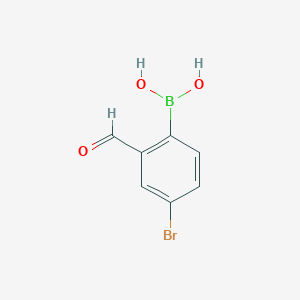![molecular formula C13H18BF3O3 B13700634 (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-(trifluoromethyl)phenyl]borinic acid](/img/structure/B13700634.png)
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-(trifluoromethyl)phenyl]borinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-(trifluoromethyl)phenyl]borinic acid is a complex organic compound with a unique structure that includes both borinic acid and trifluoromethyl phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-(trifluoromethyl)phenyl]borinic acid typically involves multiple steps. The starting materials often include 3-(trifluoromethyl)phenylboronic acid and 3-hydroxy-2,3-dimethylbutan-2-ol. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-(trifluoromethyl)phenyl]borinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different borinic acid derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-(trifluoromethyl)phenyl]borinic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.
Mécanisme D'action
The mechanism of action of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-(trifluoromethyl)phenyl]borinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The trifluoromethyl group enhances its stability and reactivity, making it effective in its applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: Another compound with ester functional groups used in organic synthesis.
Positronium hydride: An exotic molecule with unique properties.
Uniqueness
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-(trifluoromethyl)phenyl]borinic acid is unique due to its combination of borinic acid and trifluoromethyl phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C13H18BF3O3 |
|---|---|
Poids moléculaire |
290.09 g/mol |
Nom IUPAC |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-(trifluoromethyl)phenyl]borinic acid |
InChI |
InChI=1S/C13H18BF3O3/c1-11(2,18)12(3,4)20-14(19)10-7-5-6-9(8-10)13(15,16)17/h5-8,18-19H,1-4H3 |
Clé InChI |
OIDKEVAECWFZSS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C(F)(F)F)(O)OC(C)(C)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


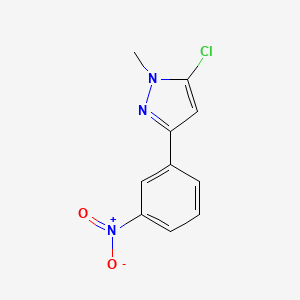
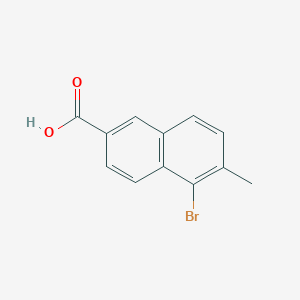


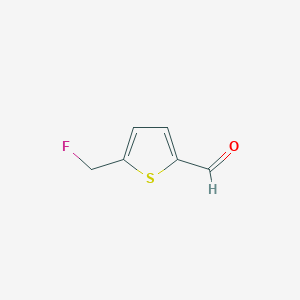
![Sodium 4-[7-Hydroxy-2,2-dimethyl-4-(sulfonatomethyl)quinolin-1(2H)-yl]butanoate](/img/structure/B13700578.png)
